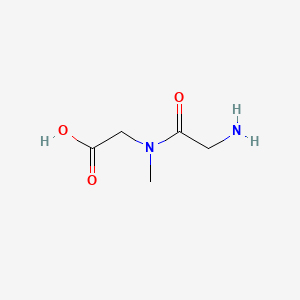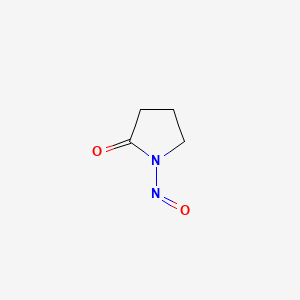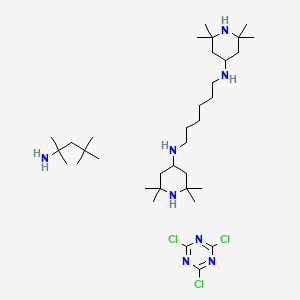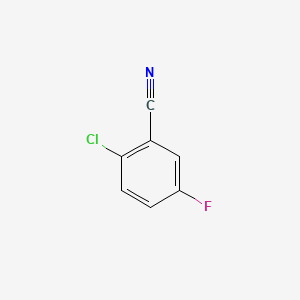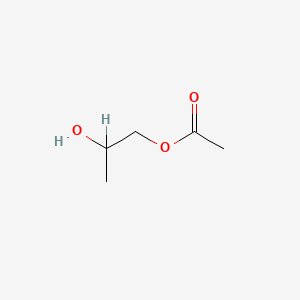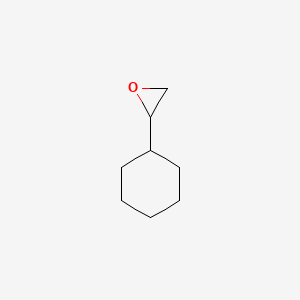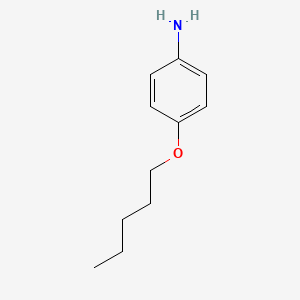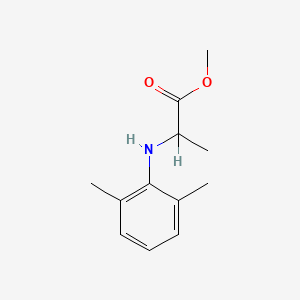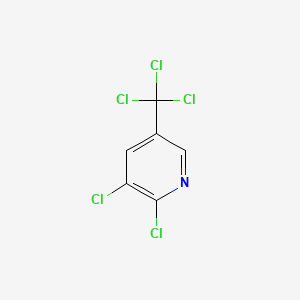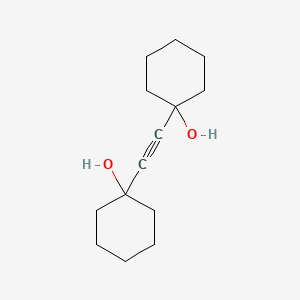
4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid
説明
4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid (MMBOBA) is an organic acid with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. It is a versatile compound with a wide range of properties, including a low melting point, a low boiling point, and low solubility in water. MMBOBA has been extensively studied in recent years due to its potential applications in drug design and drug delivery.
科学的研究の応用
Pharmacological and Anti-Cancer Potential
Research on compounds structurally related to 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, such as 4′-Geranyloxyferulic acid (GOFA), indicates potential anti-inflammatory and anti-tumor properties. GOFA, an oxyprenylated ferulic acid derivative, has been studied for its effectiveness as a dietary colon cancer chemopreventive agent in vivo. The protective effect on colon cancer growth and development has been recorded when administered to animals with induced colon adenoma and adenocarcinoma, showcasing its valuable potential as a therapeutic agent (Epifano et al., 2015).
Antioxidant and Therapeutic Applications
Syringic acid (SA), another phenolic compound, exhibits a wide range of therapeutic applications, including the prevention of diabetes, cardiovascular diseases, cancer, and possesses antioxidant, antimicrobial, anti-inflammatory, neuro, and hepatoprotective activities. SA's strong antioxidant activity may confer beneficial effects for human health, demonstrating the significant potential of phenolic compounds in modulating enzyme activity and protein dynamics for therapeutic purposes (Srinivasulu et al., 2018).
Environmental and Wastewater Treatment Applications
In the context of environmental science, research on the sorption of phenoxy herbicides to soil and organic matter reveals insights into the remediation and degradation of pollutants. These studies suggest that soil organic matter and iron oxides are relevant sorbents for phenoxy herbicides, which could be related to the removal mechanisms for compounds similar to 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid in environmental settings (Werner et al., 2012).
Analytical and Industrial Importance
The analysis of antioxidant activity in various compounds, including potentially 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid, is crucial in fields ranging from food engineering to medicine. Critical reviews of tests used to determine antioxidant activity emphasize the importance of understanding the detection mechanisms, applicability, advantages, and disadvantages of these methods. This knowledge is essential for assessing the kinetics or equilibrium states in antioxidant analysis or the determination of the antioxidant capacity of complex samples, which can include phenolic compounds and their derivatives (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVYMGMWMJJLHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305626 | |
| Record name | 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55007-22-2 | |
| Record name | 55007-22-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


